molecular formula C15H16O10 B030616 (2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 1093679-73-2

(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B030616
CAS No.: 1093679-73-2
M. Wt: 356.28 g/mol
InChI Key: BSOMSDFTZKNUHY-ZYZFHZPYSA-N
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Description

Caffeic acid 3-O-glucuronide is a phenolic glycoside, which means it contains a phenolic structure attached to a glycosyl moiety. This compound is a metabolite of caffeic acid, a naturally occurring organic acid found in various plants. It is known for its antioxidant properties and potential health benefits .

Mechanism of Action

Target of Action

Caffeic Acid 3-O-Glucuronide is a metabolite of caffeic acid, which is a type of phenolic compound. The primary targets of this compound are enzymes involved in its metabolism, such as catechol-O-methyltransferase (COMT) and UDP-glucuronyltransferase (GT) . These enzymes play a crucial role in the metabolism of various endogenous and exogenous compounds.

Mode of Action

Caffeic Acid 3-O-Glucuronide interacts with its targets through enzymatic reactions. Specifically, caffeic acid is converted to isoferulic acid by COMT. Isoferulic acid can then form isoferulic acid-3′-sulfate by the action of an unspecified sulfotransferase enzyme or isoferulic acid-3-O-glucuronide (which is Caffeic Acid 3-O-Glucuronide) by GT .

Biochemical Pathways

The compound is synthesized in plants through the shikimic acid pathway , where phenylalanine is deaminated to cinnamic acid and then transformed into caffeic acid and its derivatives . In humans, it undergoes several reactions such as glucuronidation, sulfonation, and methylation .

Pharmacokinetics

The bioavailability of Caffeic Acid 3-O-Glucuronide is influenced by factors such as dietary intake, bioaccessibility, and metabolism . It’s worth noting that the metabolism of phenolic compounds is first studied in the in-vitro system followed by in-vivo evaluation . The studies on the in-vitro model system can offer valuable insights that are relevant to human health only if they are carefully designed and critically interpreted .

Result of Action

It’s known that some products of phenolic acid metabolism, including caffeic acid 3-o-glucuronide, retain strong antioxidant properties .

Action Environment

The action, efficacy, and stability of Caffeic Acid 3-O-Glucuronide can be influenced by various environmental factors. For instance, food processing can improve the release of hydroxycinnamic acids (HCAs) and increase their antioxidant capacity . Furthermore, the gut microbiota plays a significant role in the metabolism of chlorogenic, ferulic, and caffeic acids .

Biochemical Analysis

Biochemical Properties

Caffeic Acid 3-O-Glucuronide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The gut microbiota metabolism of chlorogenic, ferulic, and caffeic acids generates various cinnamic acids, including caffeic acid .

Cellular Effects

Caffeic Acid 3-O-Glucuronide has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the growth of viruses, including influenza virus .

Molecular Mechanism

At the molecular level, Caffeic Acid 3-O-Glucuronide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It forms complexes with metals, inhibiting the decomposition of peroxides, reducing the formation of free radicals, and their attack on lipids, amino acids of proteins, double bonding of polyunsaturated fatty acids, and bases of DNA .

Metabolic Pathways

Caffeic Acid 3-O-Glucuronide is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

Caffeic Acid 3-O-Glucuronide is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, and it may also have effects on its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Caffeic acid 3-O-glucuronide can be synthesized through enzymatic glucuronidation of caffeic acid. This process involves the use of uridine diphosphate-glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate-glucuronic acid to caffeic acid .

Industrial Production Methods

Industrial production of caffeic acid 3-O-glucuronide typically involves the extraction of caffeic acid from plant sources, followed by enzymatic glucuronidation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Caffeic acid 3-O-glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various quinones and reduced phenolic compounds, which retain the antioxidant properties of the parent compound .

Scientific Research Applications

Caffeic acid 3-O-glucuronide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Caffeic acid 3-O-glucuronide is unique due to its specific glucuronidation, which enhances its solubility and bioavailability compared to its parent compound, caffeic acid. This modification also influences its metabolic stability and biological activity .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O10/c16-7-3-1-6(2-4-9(17)18)5-8(7)24-15-12(21)10(19)11(20)13(25-15)14(22)23/h1-5,10-13,15-16,19-21H,(H,17,18)(H,22,23)/b4-2+/t10-,11-,12+,13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOMSDFTZKNUHY-ZYZFHZPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648958
Record name 5-[(E)-2-Carboxyethenyl]-2-hydroxyphenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093679-73-2
Record name 5-[(1E)-2-Carboxyethenyl]-2-hydroxyphenyl β-D-glucopyranosiduronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093679-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(E)-2-Carboxyethenyl]-2-hydroxyphenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 2
(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 3
(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 4
(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 5
(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 6
(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Customer
Q & A

Q1: How is caffeic acid 3-O-glucuronide formed in the body?

A1: Caffeic acid 3-O-glucuronide is a metabolite of caffeic acid, a phenolic compound found abundantly in plants. After ingestion of caffeic acid-rich foods or extracts, caffeic acid is metabolized primarily in the liver. One of the major metabolic pathways involves glucuronidation, where a glucuronic acid molecule is attached to caffeic acid, forming caffeic acid 3-O-glucuronide. [] This process enhances its water solubility, facilitating excretion from the body.

Q2: How does the pharmacokinetic profile of caffeic acid 3-O-glucuronide compare to its precursor, caffeic acid, after oral administration of Stauntonia hexaphylla leaf extract (YRA-1909)?

A2: Following oral administration of YRA-1909 to rats, both caffeic acid and caffeic acid 3-O-glucuronide were detected in plasma. Interestingly, the area under the plasma concentration-time curve (AUClast), a measure of drug exposure, for caffeic acid 3-O-glucuronide was significantly higher than that of caffeic acid. [] This suggests that a considerable amount of caffeic acid is rapidly metabolized into caffeic acid 3-O-glucuronide, leading to higher systemic exposure of the metabolite compared to the parent compound.

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